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Rabies Virus Glycoprotein -

Rabies Virus Glycoprotein

Catalog Number: EVT-242910
CAS Number:
Molecular Formula: C₁₄₁H₂₁₇N₄₃O₄₃S₂
Molecular Weight: 3266.70
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rabies Virus Glycoprotein is a 29-amino-acid cell penetrating peptide derived from a rabies virus glycoprotein that can cross the blood-brain barrier (BBB) and enter brain cells.
Overview

The rabies virus glycoprotein, known scientifically as the G protein, is a crucial component of the rabies virus (Rabies lyssavirus), which belongs to the family Rhabdoviridae and the genus Lyssavirus. This glycoprotein plays a vital role in the virus's ability to infect host cells and elicit immune responses. The G protein is responsible for mediating viral entry into host cells by interacting with cellular receptors and is the primary target for neutralizing antibodies generated during infection or vaccination.

Source and Classification

The rabies virus glycoprotein is derived from the rabies virus, which is primarily transmitted through the saliva of infected mammals, particularly through bites. The glycoprotein is classified as a structural protein and is one of five proteins encoded by the viral genome, which also includes nucleoprotein, phosphoprotein, matrix protein, and RNA-dependent RNA polymerase. The G protein exists as a trimer on the viral envelope, forming protrusions that are essential for binding to host cell receptors.

Classification of Rabies Virus Glycoprotein

  • Family: Rhabdoviridae
  • Genus: Lyssavirus
  • Protein: Glycoprotein (G)
Synthesis Analysis

The synthesis of rabies virus glycoprotein occurs within infected host cells. After the virus enters a host cell, it releases its ribonucleoprotein complex into the cytoplasm. The viral RNA is transcribed by the viral RNA-dependent RNA polymerase to produce messenger RNA. This messenger RNA is then translated into individual viral proteins, including the glycoprotein.

Technical Details

  • Transcription: The viral polymerase synthesizes messenger RNA from the negative-sense RNA genome.
  • Translation: Ribosomes in the host cell translate the messenger RNA into proteins, including glycoprotein.
Molecular Structure Analysis

The structure of rabies virus glycoprotein is characterized by its trimeric form. Each monomer consists of a large ectodomain that extends outward from the viral envelope and a smaller cytoplasmic domain that interacts with other viral proteins.

Structural Data

  • Molecular Weight: Approximately 62 kDa.
  • Structure: The glycoprotein has a complex tertiary structure that facilitates receptor binding and membrane fusion.
  • Functional Domains: The ectodomain contains regions critical for receptor interaction and antibody binding.
Chemical Reactions Analysis

The rabies virus glycoprotein participates in several key chemical reactions during the viral life cycle:

  1. Receptor Binding: The G protein interacts with nicotinic acetylcholine receptors or other cellular receptors on host cells, initiating endocytosis.
  2. Membrane Fusion: Following receptor binding, conformational changes in the glycoprotein facilitate fusion between the viral envelope and the endosomal membrane, allowing release of the ribonucleoprotein complex into the cytoplasm.

Technical Details

  • pH Dependence: The fusion process is pH-dependent, occurring optimally in acidic environments typical of endosomes.
Mechanism of Action

The mechanism of action of rabies virus glycoprotein involves several steps:

  1. Attachment: The glycoprotein binds to specific receptors on host cells.
  2. Endocytosis: This binding triggers endocytosis, bringing the virus into the cell.
  3. Fusion: Once inside, a drop in pH induces conformational changes in the G protein that promote fusion between the viral envelope and endosomal membrane.
  4. Release of Ribonucleoprotein Complex: This fusion event allows for the release of the ribonucleoprotein complex into the cytoplasm, where replication and transcription can occur.

Data on Mechanism

  • Neutralization: Antibodies targeting G protein can neutralize viral infectivity by blocking receptor binding.
Physical and Chemical Properties Analysis

The rabies virus glycoprotein exhibits specific physical and chemical properties:

Physical Properties

  • Solubility: Soluble in aqueous solutions under physiological conditions.
  • Stability: Sensitive to heat and pH changes; stability can vary based on environmental conditions.

Chemical Properties

  • Glycosylation: The G protein undergoes post-translational modifications such as glycosylation, which are critical for its function and immunogenicity.
  • Antigenicity: The G protein contains epitopes recognized by neutralizing antibodies.
Applications

Rabies virus glycoprotein has significant scientific applications:

  1. Vaccine Development: It serves as a target for vaccine formulations aimed at inducing protective immunity against rabies.
  2. Diagnostics: The presence of antibodies against G protein is used as a marker for exposure to rabies virus in serological tests.
  3. Research Tool: It is utilized in studies investigating viral entry mechanisms and host-pathogen interactions.
Structural Biology and Conformational Dynamics of RABV-G

Domain Architecture and Functional Motifs in RABV-G

Rabies virus glycoprotein (RABV-G) is a class III viral fusion protein and the sole envelope protein of the rabies virion. Its ectodomain (residues 1–439) is organized into four structurally distinct domains: the membrane-distal pleckstrin homology domain (PHD), the central domain (CD), the fusion domain (FD), and the transmembrane domain (TMD) [5] [6]. The PHD (residues 1–180) mediates receptor binding to host factors such as nicotinic acetylcholine receptors (nAChR), neural cell adhesion molecule (NCAM), and p75 neurotrophin receptor (p75NTR) [4] [7]. The CD (residues 181–350) contains an elongated α-helix critical for trimerization, while the FD (residues 351–439) houses hydrophobic fusion loops (FLs) that insert into host membranes during infection [2] [5]. Five flexible linkers (L1–L5) connect these domains, enabling large-scale conformational shifts during membrane fusion [5].

Table 1: Key Functional Motifs in RABV-G

DomainResiduesKey Motifs/Functions
PHD1–180Receptor binding (nAChR/NCAM/p75NTR)
CD181–350Central α-helix (trimer stabilization)
FD351–439Fusion loops (membrane insertion)
L4 Linker255–271pH-sensing hinge (His261, Asp266, Glu269)
L5 Loop374–399Trimer interface (stabilizes prefusion conformation)

pH-Dependent Conformational Transitions: Prefusion to Postfusion States

RABV-G undergoes reversible, pH-driven conformational changes essential for viral entry. At neutral pH (∼7.4–8.0), it adopts a compact, prefusion state resembling a bent hairpin, with fusion loops (FLs) oriented toward the viral membrane [1] [5]. Acidification (pH ≤6.5) in endosomes triggers a transition to an elongated postfusion state, where FLs project outward to engage host membranes [1] [9]. This transition involves:

  • Domain re-orientation: The PHD and CD separate from the FD, extending the molecule by ∼50 Å [1].
  • Linker reconstruction: Linkers L1, L4, and L5 undergo refolding, enabling domain separation [1] [5].
  • Reversibility: Unlike class I fusion proteins, RABV-G can revert to prefusion conformation if pH rises, a unique feature among rhabdoviruses [2] [5].Key residues regulating pH sensitivity include His261, Asp266, and Glu269 in linker L4, which protonate at low pH, disrupting hydrogen bonds and triggering conformational shifts [1] [5].

Cryo-EM and X-ray Crystallography Insights into Trimer Stability

Recent cryo-EM and crystallography studies reveal atomic details of RABV-G's trimeric architecture:

  • Trimeric interface: The prefusion trimer (resolved at 2.8 Å via cryo-EM) is stabilized by lateral interactions between adjacent CDs, not central helices. A "bracket loop" (residues 378–384) from one protomer interlocks with the central helix (residues 274–293) and a "corkscrew loop" (residues 259–271) of neighboring protomers [2] [5].
  • Stabilizing mutations: The H270P substitution in the central helix mimics VSV-G stabilization strategies, locking RABV-G in prefusion conformation by preventing helix elongation during fusion [5].
  • Antibody complexes: Structures of RABV-G bound to neutralizing antibodies (e.g., 17C7 and RVA122) show these antibodies bridge domains across protomers, enforcing trimer stability [2] [5].In contrast, VSV-G trimers stabilize via central helix packing, highlighting evolutionary divergence in rhabdovirus glycoprotein quaternary structures [2].

Role of Fusion Loops in Membrane Anchoring and Trimerization

The fusion domain (FD) contains two hydrophobic loops (FL1 and FL2) enriched in tryptophan (Trp) and tyrosine (Tyr) residues. These loops mediate:

  • Membrane insertion: FLs penetrate lipid bilayers via hydrophobic interactions, anchoring the virus to host cells. Cryo-EM shows FLs embed in detergent micelles or cellular membranes, restricting their mobility [2] [6].
  • Trimer stabilization: In the prefusion state, FLs from all three protomers converge at the trimer base, forming a histidine triad (His86, His173, His397) that coordinates zinc ions or lipid headgroups. Mutations here disrupt trimerization and fusion [5] [6].
  • Conformational coupling: FL mobility modulates linker L5 flexibility. When unanchored, FLs adopt disordered conformations, but membrane binding rigidifies L5, promoting trimerization [2] [9].

Table 2: Fusion Loop Functional Residues

RegionKey ResiduesFunctionMutation Effect
FL1Trp352, Tyr354Membrane penetrationLoss of fusion activity
FL2Trp372, Tyr375Lipid bilayer engagementReduced trimer stability
Histidine TriadHis86, His173, His397Zinc/lipid coordination at trimer baseDisrupted prefusion conformation

Impact of N-Linked Glycosylation on Structural Integrity and Antigenicity

RABV-G possesses three conserved N-linked glycosylation sequons (Asn37, Asn247, Asn319), but their modification efficiencies differ:

  • Asn247 and Asn319 are efficiently glycosylated, while Asn37 is modified in only ∼30% of proteins due to suboptimal sequon accessibility [3] [8].
  • Glycan functions:
  • Folding and transport: Glycosylation at Asn247/319 is essential for endoplasmic reticulum (ER) export. CHO cells expressing unglycosylated mutants (e.g., Asn247Gln) retain RABV-G intracellularly [3] [8].
  • Antigenic shielding: Glycans at Asn319 mask epitopes in the PHD. Enzymatic deglycosylation exposes cryptic antibody-binding sites, enhancing immunogenicity [3] [6].
  • Receptor interference: Asn37 glycans sterically hinder interactions with p75NTR but not nAChR, influencing cell tropism [3] [7].Mutagenesis studies show that while Asn37 glycosylation supports cell surface expression, only Asn247/319 glycans enable efficient membrane fusion, underscoring their role in stabilizing the prefusion trimer [3] [8].

Properties

Product Name

Rabies Virus Glycoprotein

Molecular Formula

C₁₄₁H₂₁₇N₄₃O₄₃S₂

Molecular Weight

3266.70

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